2-(benzylsulfonyl)-N-(3-cyanothiophen-2-yl)acetamide
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Overview
Description
2-(benzylsulfonyl)-N-(3-cyanothiophen-2-yl)acetamide is a chemical compound. It is a derivative of N-cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis .
Synthesis Analysis
The synthesis of cyanoacetamides, such as this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Antimalarial and COVID-19 Applications
A study by Fahim and Ismael (2021) investigated the antimalarial activity of N-(phenylsulfonyl)acetamide derivatives, demonstrating their potential utility in treating malaria and COVID-19 through computational calculations and molecular docking studies. These compounds showed promising IC50 values and ADMET properties, indicating their efficacy and safety. The sulphonamide derivative with quinoxaline moiety exhibited the best antimalarial activity due to its structural configuration (Fahim & Ismael, 2021).
Antimicrobial Activity
Another study by Fahim and Ismael (2019) focused on the synthesis and antimicrobial activity of novel sulphonamide derivatives. The compounds displayed significant activity against various microbial strains, highlighting their potential as antimicrobial agents. Theoretical calculations supported the experimental findings, providing insight into their mechanism of action (Fahim & Ismael, 2019).
Future Directions
Mechanism of Action
Mode of Action
It is synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a n-acylation reaction . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Result of Action
Some studies suggest that compounds synthesized in a similar manner have shown pronounced anti-inflammatory effects and low toxicity .
Properties
IUPAC Name |
2-benzylsulfonyl-N-(3-cyanothiophen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c15-8-12-6-7-20-14(12)16-13(17)10-21(18,19)9-11-4-2-1-3-5-11/h1-7H,9-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXKXJOLUKWKEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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